Computed Lipophilicity (logP): 3-CF₃-Benzyl vs. 3,4-Dichlorobenzyl Analog
The target compound bearing a 3-(trifluoromethyl)benzyl group exhibits a computed logP of 2.073 (ZINC database prediction), which is approximately 0.77 log units higher than the 3,4-dichlorobenzyl analog (XLogP3-AA = 1.3, PubChem computed) [1][2]. This 1.6-fold increase in logP translates to a roughly 5.9× greater calculated partition coefficient, indicating significantly enhanced membrane permeability potential.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.073 (ZINC predicted); logP = 1.866 (alternate ZINC entry) |
| Comparator Or Baseline | 3,4-Dichlorobenzyl analog: XLogP3-AA = 1.3 (PubChem computed) |
| Quantified Difference | ΔlogP ≈ 0.77 (target more lipophilic); ~5.9× greater partition coefficient |
| Conditions | Computational prediction: ZINC15 (target) vs. PubChem XLogP3-AA 3.0 (dichloro analog) |
Why This Matters
Higher logP directly impacts membrane permeability and oral bioavailability potential, making the 3-CF₃-benzyl analog the preferred choice when target engagement requires crossing lipid bilayers or when logP-driven SAR exploration is underway.
- [1] ZINC15 Database. ZINC22741224. logP = 2.073. View Source
- [2] PubChem. 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone. CID 3758617. Computed Properties: XLogP3-AA = 1.3. View Source
